molecular formula C16H24N2O2 B2387112 tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate CAS No. 1334149-44-8

tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate

Cat. No.: B2387112
CAS No.: 1334149-44-8
M. Wt: 276.38
InChI Key: IEHKQZSPIVSKKU-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate: is a synthetic organic compound with the molecular formula C16H24N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a cyclopropylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate typically involves multiple steps. One common method includes the protection of the amine group using tert-butyl carbamate (Boc) protection.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the protection of functional groups, selective reactions to introduce desired moieties, and purification through techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of probes for imaging and diagnostic purposes .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity, alteration of signal transduction, and induction of cellular responses .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate is unique due to its specific structural features, such as the presence of a cyclopropylcarbamate moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-9-12(10-17)5-8-14(11)18(13-6-7-13)15(19)20-16(2,3)4/h5,8-9,13H,6-7,10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHKQZSPIVSKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)N(C2CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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